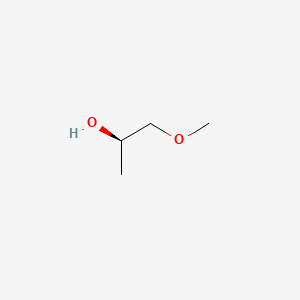

(R)-(-)-1-Methoxy-2-propanol

Descripción general

Descripción

(R)-(-)-1-Methoxy-2-propanol is a chiral compound that is relevant in the field of synthetic organic chemistry, particularly in the synthesis of enantiomerically pure molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that can be applied to its analysis.

Synthesis Analysis

The synthesis of chiral compounds similar to this compound often involves the use of chiral resolving agents or asymmetric synthesis techniques. For instance, the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid as a chiral resolving agent was achieved and its absolute configuration was determined using X-ray structural analysis . Similarly, the enantioselective synthesis of (R)-α-lipoic acid was accomplished starting from a racemic precursor, which was converted into the R-isomer using a chiral host molecule under basic conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their function and reactivity. X-ray structural analysis and NMR analyses are common techniques used to determine the absolute configuration and conformation of chiral molecules . The molecular structure of this compound would likely exhibit similar importance in its reactivity and could be analyzed using these techniques.

Chemical Reactions Analysis

The reactivity of chiral alcohols, such as this compound, can be influenced by their absolute configuration. For example, the asymmetric synthesis of the benzylic hydroxylation metabolite of metoprolol showed high product stereoselectivity, which was determined using chiral derivatization and HPLC procedures . The chemical reactions involving this compound would need to be analyzed with consideration for its stereochemistry to understand its behavior in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds are often characterized to understand their potential applications. For instance, the use of 2-methoxy-2-(1-naphthyl)propionic acid as a chiral auxiliary enabled the enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method . The physical properties such as solubility, boiling point, and optical rotation, as well as chemical properties like acidity or basicity, reactivity, and stability of this compound, would be important to analyze for a comprehensive understanding of the compound.

Aplicaciones Científicas De Investigación

Industrial Use and Biological Monitoring

(R)-(-)-1-Methoxy-2-propanol (M2P) is increasingly used in industry as a safer alternative to ethylene glycol ethers. Due to its ease of skin absorption, biological monitoring is essential for assessing occupational exposure. An analytical method has been developed for determining free M2P in urine, involving gas chromatography-mass spectrometry, indicating rapid urinary excretion with a half-life of less than 2.6 hours (Jones et al., 1997).

Gas Sensing Applications

The use of Ag decorated SnO2 mesoporous material, showing high sensitivity and good selectivity, has been synthesized for detecting methoxy propanol among other volatile organic compounds (VOCs). A Density Functional Theory study provides insights into the gas sensing mechanism, illustrating electron transfer and adsorption processes, relevant for safety in human habitats and health (Li et al., 2019).

Use in Fuel Additives

1-Methoxy-2-propanol is also used as an oxygenated additive for diesel fuel. Its speed of sound was measured across various states (liquid, vapor, near-critical, and supercritical) using the Brillouin light scattering method. This data is crucial for understanding its behavior under different temperature and pressure conditions, relevant for its application in fuel additives (Zhang et al., 2019).

Catalytic Synthesis

The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol has been investigated using ZnMgAl catalysts derived from hydrotalcite-like compounds. The catalyst's acid-base properties significantly influence the conversion and selectivity of the synthesis process, making it relevant for chemical manufacturing (Cheng et al., 2008).

Electrochemical Oxidation

1-Methoxy-2-propanol has shown interesting features when studied in direct liquid fuel cells. Factors like air flow rate and temperature affect its performance, offering insights into its potential as an alternative fuel source (Qi & Kaufman, 2002).

Propiedades

IUPAC Name |

(2R)-1-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJGSRGQADJSQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4984-22-9 | |

| Record name | (R)-(-)-1-Methoxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

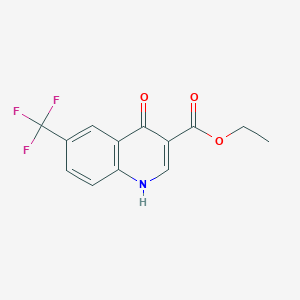

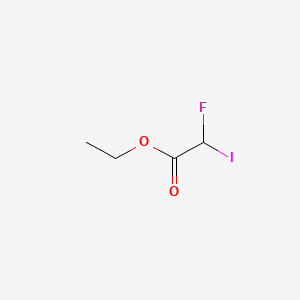

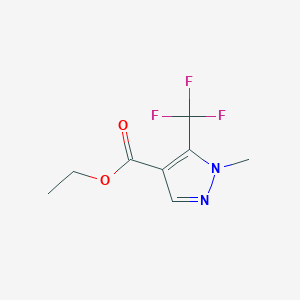

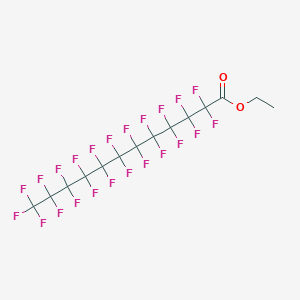

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is (R)-(-)-1-Methoxy-2-propanol involved in the chiral resolution process described in the paper?

A1: The paper discusses a novel method for chiral resolution that involves the enzymatic transesterification of racemic mixtures. While this compound is not the primary focus of the research, it is produced as one of the desired enantiopure products in the model reaction. The reaction utilizes a lipase enzyme to selectively transesterify (R,S)-1-n-butoxy-2-propanol with (R,S)-1-methoxy-2-acetoxypropane. This process yields (R)-1-n-butoxy-2-acetoxypropane and This compound, separating the desired enantiomers from the racemic starting materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)